LogP Differentiation: Enhanced Lipophilicity from Dual Chloro/Trifluoromethyl Substitution vs. Mono-Trifluoromethyl Analogs
The computed/experimental logP of the 2-chloro-5-trifluoromethyl positional isomer is 2.85, while the 3-CF₃ (no chloro) analog has a logP of 2.5, and the 4-CF₃ analog has a logP of 2.26 [1][2]. Addition of the ortho-chloro substituent to the CF₃-bearing phenylhydrazine scaffold is expected to increase logP by approximately 0.3–0.5 log units (class-level SAR for chloro substitution on aromatic hydrazines), placing the target compound's logP in the ~2.8–3.0 range [3]. This elevated lipophilicity directly impacts passive membrane permeability, protein binding, and chromatographic retention behavior.
| Evidence Dimension | Lipophilicity (LogP / LogD at pH 7.4) |
|---|---|
| Target Compound Data | Estimated logP ~2.8–3.0 (based on 2-Cl-5-CF₃ isomer logP 2.85 + ortho-Cl increment); free base MW 210.58 |
| Comparator Or Baseline | 3-(Trifluoromethyl)phenylhydrazine: logP 2.5; 4-(Trifluoromethyl)phenylhydrazine: logP 2.26; 2-(Trifluoromethyl)phenylhydrazine: logP 2.76 |
| Quantified Difference | Target compound estimated logP is 0.3–0.5 units higher than mono-CF₃ analogs (2.5–2.76 range) |
| Conditions | Computed/experimental logP values from authoritative databases; class-level chloro-increment estimation from phenylhydrazine SAR |
Why This Matters
Higher logP translates to improved membrane permeability, which is critical for intracellular target engagement in cell-based assays and influences compound selection for CNS-penetrant or anti-infective drug discovery programs.
- [1] Chembase, [2-chloro-5-(trifluoromethyl)phenyl]hydrazine, CAS 1869-22-3, Log P 2.8467815, LogD (pH 7.4) 2.8451688. View Source
- [2] Molaid, 3-(Trifluoromethyl)phenylhydrazine, CAS 368-78-5, LogP 2.5. View Source
- [3] Molbase, [2-(Trifluoromethyl)phenyl]hydrazine, CAS 365-34-4, LogP 2.7643. View Source
